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molecular formula C12H15F3N2O B8438910 5-Cyclopentyl-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-ylamine

5-Cyclopentyl-6-(2,2,2-trifluoro-ethoxy)-pyridin-3-ylamine

Cat. No. B8438910
M. Wt: 260.26 g/mol
InChI Key: MLFXVKUFMHDWJN-UHFFFAOYSA-N
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Patent
US08455501B2

Procedure details

To a solution of 3-cyclopent-1-enyl-5-nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine (Example 1b) (600 mg, 2.08 mmol) in ethyl acetate (30 mL) was added 10% Pd/C (554 mg, 0.52 mmol) under argon atmosphere. The reaction mixture was stirred under hydrogen balloon pressure for 12 h. The catalyst was filtered off and the filtrate was concentrated under reduced pressure. The crude thus obtained was purified by column chromatography (Combi-Flash, 40 g, 25% ethyl acetate/hexane) to get the title compound (375 mg, 69.16%) as colorless liquid; MS (ESI): 259 [M−H]−.
Name
3-cyclopent-1-enyl-5-nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
554 mg
Type
catalyst
Reaction Step One
Yield
69.16%

Identifiers

REACTION_CXSMILES
[C:1]1([C:6]2[C:7]([O:15][CH2:16][C:17]([F:20])([F:19])[F:18])=[N:8][CH:9]=[C:10]([N+:12]([O-])=O)[CH:11]=2)[CH2:5][CH2:4][CH2:3][CH:2]=1>C(OCC)(=O)C.[Pd]>[CH:1]1([C:6]2[CH:11]=[C:10]([NH2:12])[CH:9]=[N:8][C:7]=2[O:15][CH2:16][C:17]([F:18])([F:19])[F:20])[CH2:2][CH2:3][CH2:4][CH2:5]1

Inputs

Step One
Name
3-cyclopent-1-enyl-5-nitro-2-(2,2,2-trifluoro-ethoxy)-pyridine
Quantity
600 mg
Type
reactant
Smiles
C1(=CCCC1)C=1C(=NC=C(C1)[N+](=O)[O-])OCC(F)(F)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
554 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred under hydrogen balloon pressure for 12 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst was filtered off
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The crude thus obtained
CUSTOM
Type
CUSTOM
Details
was purified by column chromatography (Combi-Flash, 40 g, 25% ethyl acetate/hexane)

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
C1(CCCC1)C=1C=C(C=NC1OCC(F)(F)F)N
Measurements
Type Value Analysis
AMOUNT: MASS 375 mg
YIELD: PERCENTYIELD 69.16%
YIELD: CALCULATEDPERCENTYIELD 69.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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